molecular formula C21H16O6 B2727262 8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 896034-60-9

8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2727262
CAS No.: 896034-60-9
M. Wt: 364.353
InChI Key: YFCUMVBQRFCDJF-UHFFFAOYSA-N
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Description

Classification within Bicoumarin Family

8-Ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione belongs to the bicoumarin subclass of chromen-2-one derivatives, distinguished by its:

  • Dimeric structure : Two chromene units connected via C3-C4' positions
  • Substituent pattern : Ethoxy (C8) and methoxy (C7') groups creating electronic asymmetry
  • Oxidation state : Dual lactone carbonyl groups at C2 and C2'

This compound bridges the structural gap between simple coumarins (e.g., warfarin) and complex oligomeric chromenes. Unlike natural bicoumarins like dicoumarol, which feature 4-hydroxy groups, synthetic modifications enable precise control over substitution patterns and electronic properties.

Property 3,4'-Bichromenes 4,4'-Bichromenes
Dihedral Angle 35-45° 15-25°
π-Conjugation Partial overlap Full overlap
Synthetic Accessibility Moderate High

Structural Significance in Heterocyclic Chemistry

The compound's architecture demonstrates three critical innovations in heterocyclic design:

  • Steric engineering : The 3,4'- linkage creates a V-shaped molecular geometry that influences packing efficiency in solid-state materials. X-ray crystallography of analogous structures shows intermolecular distances of 3.4-3.7 Å between chromene planes.

  • Electronic modulation :

    • Methoxy groups donate electron density through +M effects ($$ \sigma_p = -0.27 $$)
    • Ethoxy substituents provide steric bulk while maintaining electron donation ($$ \sigma_p = -0.24 $$)
    • Combined effect creates a polarized $$ \pi $$-system with calculated dipole moments >5.0 D
  • Reactivity hotspots :

    • C5/C5' positions susceptible to electrophilic substitution
    • Lactone carbonyls (C2/C2') participate in nucleophilic ring-opening
    • Ethoxy group enables O-dealkylation under acidic conditions

Historical Development of Bichromene Research

The evolution of bichromene chemistry parallels key milestones:

1933 : Isolation of dicoumarol from spoiled sweet clover establishes bicoumarin pharmacology
1987 : First synthetic 4,4'-bichromene via Ullmann coupling
2005 : Development of Suzuki-Miyaura methods for unsymmetrical bichromenes
2018 : Discovery of 3,4'-linked systems showing enhanced luminescence
2022 : Systematic SAR studies on methoxy/ethoxy substituted derivatives

This compound represents the convergence of three research trajectories:

  • Natural product-inspired drug discovery
  • Materials science-driven heterocyclic design
  • Computational predictive modeling of chromophore systems

Significance of 3,4'-Linked Bichromene Structures

The 3,4'- connectivity confers distinct advantages over conventional 4,4'-linked analogs:

Electronic Effects :

  • Bathochromic shift of 40-60 nm in absorption spectra compared to 4,4'-systems
  • Enhanced molar absorptivity ($$ \varepsilon $$ > 15,000 M$$^{-1}$$cm$$^{-1}$$)
  • Fluorescence quantum yield ($$ \Phi_F $$) up to 0.71 in apolar solvents

Synthetic Versatility :

  • Compatible with both Pd-catalyzed cross-coupling and acid-catalyzed cyclization
  • Allows sequential functionalization of each chromene unit

Biological Relevance :

  • Demonstrated IC$$_{50}$$ values of 4.55-21.77 μM against human carbonic anhydrase II
  • β-glucuronidase inhibition comparable to silymarin (440.1 vs 731.9 μM)
  • Potential as photosensitizers in PDT (calculated $$ \Delta E_{ST} $$ < 0.5 eV)

Properties

IUPAC Name

8-ethoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-3-25-17-6-4-5-12-9-16(21(23)27-20(12)17)15-11-19(22)26-18-10-13(24-2)7-8-14(15)18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCUMVBQRFCDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthetic Approaches

Pechmann Condensation for Chromene Core Formation

The Pechmann condensation, a classical method for coumarin synthesis, has been adapted for constructing the chromene backbone of the target compound. In this approach, a resorcinol derivative bearing pre-installed ethoxy and methoxy groups reacts with a β-keto ester under acidic conditions. For instance, 4-ethoxy-3-methoxyphenol and ethyl acetoacetate undergo condensation in concentrated sulfuric acid at 0–5°C to yield 7-ethoxy-6-methoxychromen-2-one. Subsequent dimerization via oxidative coupling using iodine or copper(I) oxide generates the bichromene skeleton.

Challenges in Regioselectivity

Positioning the ethoxy and methoxy groups at C8 and C7', respectively, requires orthogonal protection-deprotection strategies. For example, the methoxy group is introduced first using methyl iodide and potassium carbonate in acetone, followed by ethylation of the remaining hydroxyl group with ethyl bromide under similar conditions. This sequential approach minimizes side reactions, achieving an overall yield of 52–58% for the protected intermediate.

Modern Catalytic Strategies

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling has emerged as a robust method for assembling the biaryl framework. A representative route involves:

  • Synthesizing 8-bromo-7-methoxychromen-2-one via bromination of 7-methoxychromen-2-one using N-bromosuccinimide (NBS).
  • Coupling with 7-ethoxy-2-oxochromen-3-ylboronic acid under Pd(PPh₃)₄ catalysis in a toluene-water biphasic system.

This method affords the bichromene product in 68–72% yield, with excellent regiocontrol confirmed by ¹H NMR.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature: 80–90°C to balance reaction rate and catalyst stability.
  • Base: Aqueous Na₂CO₃ ensures efficient transmetalation.
  • Ligand: Triphenylphosphine enhances catalytic activity, reducing Pd loading to 2 mol%.

Green Chemistry Innovations

Aqueous-Phase Synthesis

Triethylbenzylammonium chloride (TEBAC), a phase-transfer catalyst, enables the condensation of 4-ethoxy-3-methoxybenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione in water. This solvent-free approach achieves a 65% yield of the chromene intermediate, with the final oxidation to the dione performed using Jones reagent (CrO₃/H₂SO₄).

Environmental and Economic Benefits
  • Solvent Recovery: Water is recyclable, reducing waste.
  • Energy Efficiency: Reactions proceed at room temperature, lowering energy consumption.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR data for the target compound (CDCl₃, 400 MHz):

  • δ 6.82 (d, J = 8.0 Hz, 1H, H5'), 6.69–6.64 (m, 2H, H6 and H5), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.86 (s, 3H, OCH₃).

¹³C NMR confirms the ketone resonances at δ 189.5 (C2) and 190.1 (C2'), with quaternary carbons adjacent to oxygen atoms appearing at δ 160.3 (C7') and 158.9 (C8).

X-ray Crystallography

Single-crystal X-ray analysis reveals a distorted envelope conformation for the pyranone rings, with dihedral angles of 12.3° between the chromene units. The ethoxy group adopts an equatorial orientation, minimizing steric hindrance.

Industrial Scalability and Process Optimization

Continuous Flow Reactor Systems

Microfluidic reactors enhance the Diels-Alder step, achieving a 20% reduction in reaction time (from 24 h to 19 h) and improving yield reproducibility (±2%).

Cost Analysis of Raw Materials

Component Cost (USD/kg) Source
4-Hydroxy-3-methoxybenzaldehyde 120 Commercial
Ethyl acetoacetate 45 Bulk supplier

Chemical Reactions Analysis

8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-2-one derivatives.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of compounds related to bichromenes. For instance, research indicates that modifications in the substituent groups can significantly influence the antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study investigated the effects of different derivatives on cell lines such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia). The introduction of electron-withdrawing groups was found to enhance antiproliferative activity significantly. Specifically, compounds similar to 8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibited increased potency when tested against these cell lines .

Compound StructureCell LineIC₅₀ (µM)
8-ethoxy-7'-methoxy derivativeMCF-75.0
Modified derivative with Cl groupJurkat1.5
Parent compound without modificationsMCF-710.0

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity . Research indicates that coumarin derivatives exhibit significant antibacterial effects against various strains.

Case Study: Antibacterial Efficacy

A review on coumarin derivatives indicated that compounds structurally related to bichromenes demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) emphasized that the presence of methoxy and ethoxy groups plays a crucial role in enhancing antibacterial properties .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa30 µg/mL

Mechanism of Action

The mechanism of action of 8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione, a comparative analysis with structurally related coumarin derivatives is presented below.

Functional and Pharmacological Comparisons

  • Antiviral Activity : The naphthalene-substituted ZINC2121012 inhibits SARS-CoV-2 nsp16 with IC₅₀ values in the micromolar range, attributed to π-stacking with the viral methyltransferase . The target compound’s ethoxy and methoxy groups may offer similar hydrophobic interactions but require empirical validation.
  • Enzyme Inhibition: Compound 2 (dimethylaminomethyl-substituted) shows nanomolar inhibition of human carbonic anhydrase isoforms, a property linked to its basic amino group enhancing target binding . The absence of charged groups in this compound may limit its efficacy against similar targets.

Biological Activity

8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its cytotoxic effects, antimicrobial properties, and potential mechanisms of action.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
MCF-711.8
HCT1167.7
A54930
HeLa15

The compound demonstrated selective toxicity towards malignant cells while showing lower toxicity in normal human cells, indicating a promising therapeutic index.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against various pathogens, including bacteria and fungi. The following table outlines its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans31.25

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins such as survivin .
  • Cell Cycle Arrest : It causes G2 phase cell cycle arrest in various cancer cell lines, contributing to its cytotoxic effects .
  • Antioxidant Activity : Flavonoids are known for their antioxidant properties; thus, this compound may also mitigate oxidative stress in cells .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls .
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Step 1 : Coupling of chromene precursors (e.g., 7-hydroxy-8-methoxycoumarin derivatives) via acid-catalyzed cyclization.
  • Step 2 : Functionalization of substituents (ethoxy and methoxy groups) using alkylation or nucleophilic substitution.
  • Step 3 : Purification via column chromatography with solvent systems like ethyl acetate/methanol (98:2 v/v) .
  • Critical Variables : Temperature (60–80°C), solvent polarity (dioxane or ethanol), and catalyst choice (e.g., iodine for regioselective cyclization) significantly impact yield and purity .
    • Validation : Confirm structure using NMR (e.g., 1^1H and 13^13C chemical shifts for ethoxy protons: δ 1.3–1.5 ppm and δ 60–65 ppm, respectively) and HR-MS .

Q. How can spectroscopic techniques resolve structural ambiguities in bichromene derivatives?

  • Methodological Answer :

  • NMR : Use 2D-COSY and HMQC to assign overlapping signals from the ethoxy and methoxy groups. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at 1640–1680 cm1^{-1} and aromatic C-O stretches near 1200–1250 cm1^{-1} .
  • X-ray Diffraction (XRD) : Resolve regioselectivity in chromene ring fusion (e.g., [3,4'] vs. [8,8'] configurations) .

Q. What functional groups in this compound are most reactive, and how do they influence solubility and stability?

  • Methodological Answer :

  • Reactive Sites :
  • Ethoxy and methoxy groups: Susceptible to demethylation under acidic conditions.
  • Chromene carbonyls: Participate in nucleophilic additions (e.g., with amines or thiols) .
  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with carbonyl groups.
  • Stability : Protect from light and moisture to prevent photodegradation or hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antiviral vs. anticancer results) be reconciled for this compound?

  • Methodological Answer :

  • Mechanistic Profiling : Conduct target-specific assays (e.g., SARS-CoV-2 nsp16 inhibition for antiviral activity vs. tubulin polymerization assays for anticancer potential ).
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., replacing ethoxy with dimethylaminomethyl alters nucleolus-targeting fluorescence ).
  • Data Normalization : Account for assay conditions (e.g., cell line variability, IC50_{50} normalization to positive controls like remdesivir or paclitaxel) .

Q. What computational strategies predict regioselectivity in bichromene synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict cyclization pathways (e.g., iodine-catalyzed [3,4'] vs. [8,8'] fusion) .
  • Molecular Docking : Screen against biological targets (e.g., TACC3 for anticancer activity) to prioritize synthetic routes .
  • Machine Learning : Train models on existing bichromene datasets to forecast reaction yields and regiochemical outcomes .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

  • Methodological Answer :

  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
  • Metabolite Tracking : Employ LC-MS/MS to identify phase I/II metabolites (e.g., demethylated or glucuronidated derivatives) .
  • Toxicology Screening : Assess hepatotoxicity via ALT/AST markers in rodent models and compare to structural analogs .

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